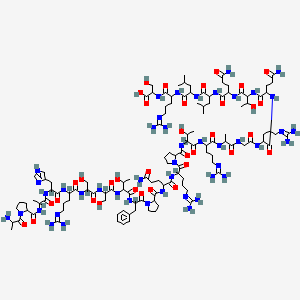

PYY-(13-36) (mouse, rat, pig)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

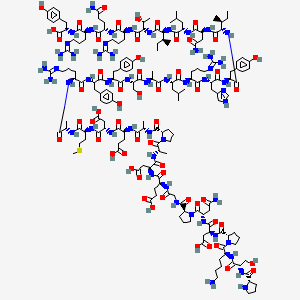

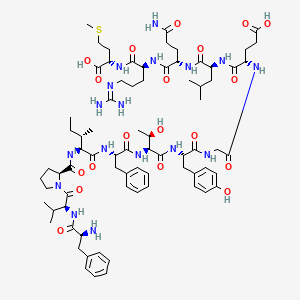

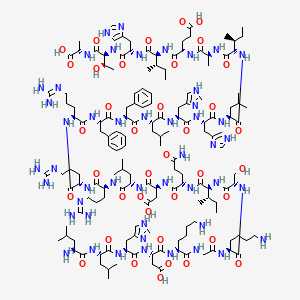

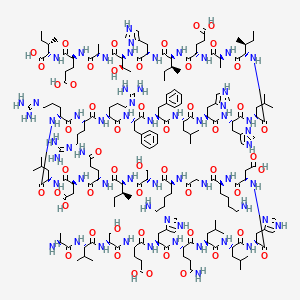

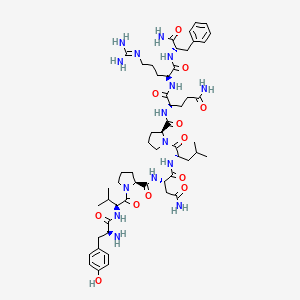

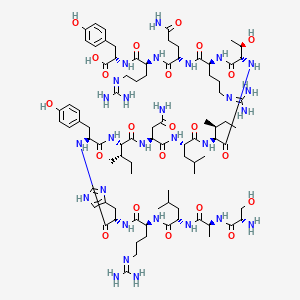

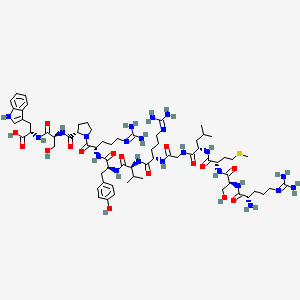

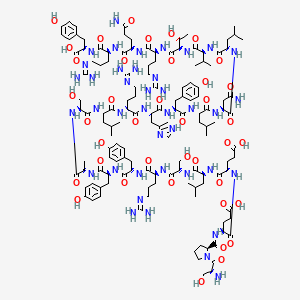

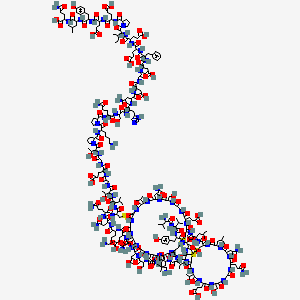

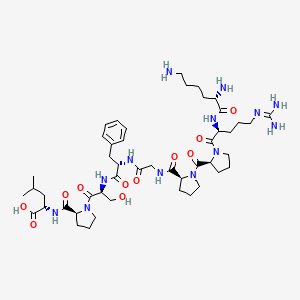

PYY-(13-36) est un fragment synthétique du peptide YY (PYY) dérivé de rongeurs et de porcs. Le peptide YY est un peptide de 36 résidus, initialement isolé de l'intestin porcin. Il est connu pour son rôle dans l'inhibition des sécrétions gastriques, pancréatiques et intestinales. PYY-(13-36) partage la même séquence d'acides aminés chez les souris, les rats et les porcs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de PYY-(13-36) implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la synthèse des peptides. Le processus comprend l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'OxymaPure pour faciliter la formation de liaisons peptidiques. Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique (TFA) pour obtenir le peptide final .

Méthodes de production industrielle : La production industrielle de PYY-(13-36) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et le rendement. La purification est réalisée par chromatographie liquide haute performance (HPLC) et le produit final est lyophilisé pour le stockage et la distribution .

Analyse Des Réactions Chimiques

Types de réactions : PYY-(13-36) subit principalement des réactions de formation et de rupture de liaison peptidique. Il peut également participer à des réactions d'oxydation et de réduction, en particulier impliquant ses résidus tyrosine.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou l'iode (I₂) peuvent être utilisés pour oxyder les résidus tyrosine.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) peuvent réduire les ponts disulfure dans le peptide.

Substitution : Des substitutions d'acides aminés peuvent être réalisées à l'aide de réactifs spécifiques pendant la SPPS.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des séquences d'acides aminés modifiées ou des formes oxydées/réduites du peptide original .

4. Applications de la recherche scientifique

PYY-(13-36) a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Investigué pour son rôle dans la régulation de l'appétit et de l'homéostasie énergétique. Il se lie aux récepteurs de la neuropeptide Y, influençant le comportement alimentaire.

Médecine : Exploré comme agent thérapeutique potentiel pour l'obésité et les troubles métaboliques en raison de ses effets suppresseurs de l'appétit.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon dans la recherche sur les peptides

5. Mécanisme d'action

PYY-(13-36) exerce ses effets en se liant aux récepteurs de la neuropeptide Y, en particulier le récepteur Y2. Cette liaison inhibe la libération de la neuropeptide Y, un puissant stimulateur de l'appétit, réduisant ainsi l'apport alimentaire. Le peptide ralentit également la vidange gastrique et augmente l'absorption de l'eau et des électrolytes dans le côlon. Ces actions sont médiées par le nerf vague et les voies du système nerveux central .

Composés similaires :

PYY-(1-36) : Le peptide complet présentant des activités biologiques similaires mais des affinités réceptorielles différentes.

PYY-(3-36) : Une forme tronquée qui est la forme circulante prédominante et a une affinité plus élevée pour le récepteur Y2.

Neuropeptide Y (NPY) : Un peptide apparenté présentant des fonctions qui se chevauchent mais des interactions réceptorielles distinctes.

Unicité : PYY-(13-36) est unique dans sa liaison sélective au récepteur Y2, ce qui en fait un outil précieux pour l'étude des effets spécifiques aux récepteurs. Contrairement à PYY-(1-36), il n'a pas les 12 premiers acides aminés, ce qui modifie son profil de liaison aux récepteurs et son activité biologique .

Applications De Recherche Scientifique

PYY-(13-36) has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating appetite and energy homeostasis. It binds to neuropeptide Y receptors, influencing feeding behavior.

Medicine: Explored as a potential therapeutic agent for obesity and metabolic disorders due to its appetite-suppressing effects.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide research

Mécanisme D'action

PYY-(13-36) exerts its effects by binding to neuropeptide Y receptors, specifically the Y2 receptor. This binding inhibits the release of neuropeptide Y, a potent stimulator of appetite, thereby reducing food intake. The peptide also slows gastric emptying and increases water and electrolyte absorption in the colon. These actions are mediated through the vagus nerve and central nervous system pathways .

Comparaison Avec Des Composés Similaires

PYY-(1-36): The full-length peptide with similar biological activities but different receptor affinities.

PYY-(3-36): A truncated form that is the predominant circulating form and has a higher affinity for the Y2 receptor.

Neuropeptide Y (NPY): A related peptide with overlapping functions but distinct receptor interactions.

Uniqueness: PYY-(13-36) is unique in its selective binding to the Y2 receptor, making it a valuable tool for studying receptor-specific effects. Unlike PYY-(1-36), it lacks the first 12 amino acids, which alters its receptor binding profile and biological activity .

Propriétés

Formule moléculaire |

C135H208N40O39 |

|---|---|

Poids moléculaire |

3015.3 g/mol |

Nom IUPAC |

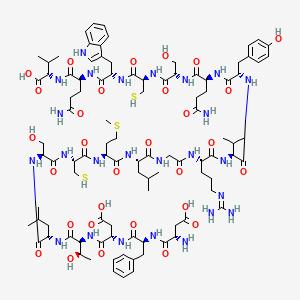

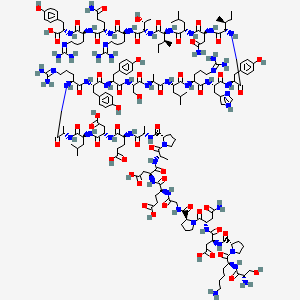

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C135H208N40O39/c1-65(2)50-89(164-126(208)99(62-177)171-108(190)70(11)153-116(198)93(54-72-23-31-77(180)32-24-72)166-121(203)94(55-73-25-33-78(181)34-26-73)165-110(192)83(19-14-46-149-133(141)142)156-125(207)100(63-178)172-119(201)91(52-67(5)6)161-115(197)87(40-43-104(186)187)158-114(196)88(41-44-105(188)189)159-127(209)101-22-17-49-175(101)130(212)81(136)61-176)117(199)155-82(18-13-45-148-132(139)140)111(193)168-96(58-76-60-147-64-152-76)122(204)167-95(56-74-27-35-79(182)36-28-74)120(202)162-90(51-66(3)4)118(200)169-97(59-103(138)185)123(205)163-92(53-68(7)8)124(206)173-106(69(9)10)128(210)174-107(71(12)179)129(211)160-85(21-16-48-151-135(145)146)109(191)157-86(39-42-102(137)184)113(195)154-84(20-15-47-150-134(143)144)112(194)170-98(131(213)214)57-75-29-37-80(183)38-30-75/h23-38,60,64-71,81-101,106-107,176-183H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,184)(H2,138,185)(H,147,152)(H,153,198)(H,154,195)(H,155,199)(H,156,207)(H,157,191)(H,158,196)(H,159,209)(H,160,211)(H,161,197)(H,162,202)(H,163,205)(H,164,208)(H,165,192)(H,166,203)(H,167,204)(H,168,193)(H,169,200)(H,170,194)(H,171,190)(H,172,201)(H,173,206)(H,174,210)(H,186,187)(H,188,189)(H,213,214)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1 |

Clé InChI |

IAZLNMARDOOODL-PRZASUQOSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)